![molecular formula C15H10N2O2S B14163124 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole CAS No. 4079-31-6](/img/structure/B14163124.png)
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole is a complex heterocyclic compound with the molecular formula C15H10N2O2S. This compound is part of the indole family, which is known for its significant biological and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted indoles, and various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A simpler structure with significant biological activity.
2-Nitroindole: Similar nitro group but lacks the thiochromeno moiety.
6-Nitroindole: Similar nitro group but different substitution pattern.
Uniqueness
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole is unique due to its complex structure, which combines the indole core with a thiochromeno moiety and a nitro group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
4079-31-6 |
|---|---|
Molekularformel |
C15H10N2O2S |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
2-nitro-6,11-dihydrothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C15H10N2O2S/c18-17(19)9-5-6-14-11(7-9)15-12(8-20-14)10-3-1-2-4-13(10)16-15/h1-7,16H,8H2 |
InChI-Schlüssel |
BYUSUYRSVRXCAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=C(S1)C=CC(=C3)[N+](=O)[O-])NC4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)
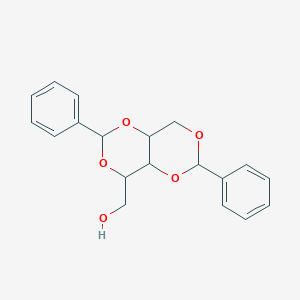

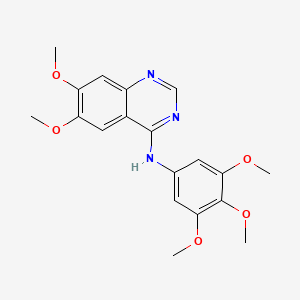
![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)

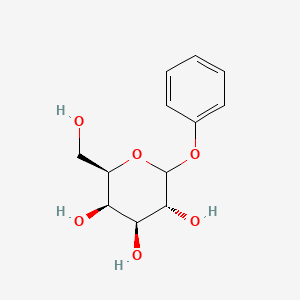

![2',6'-Difluoro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14163083.png)

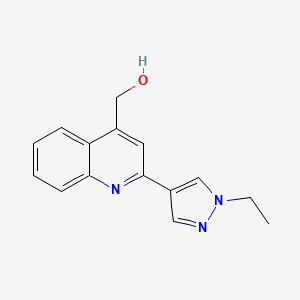
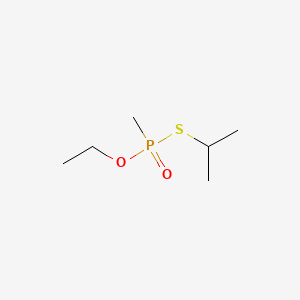

![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
